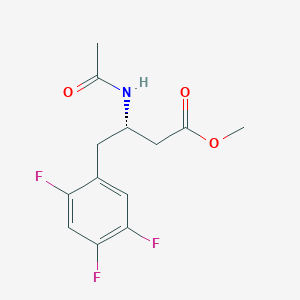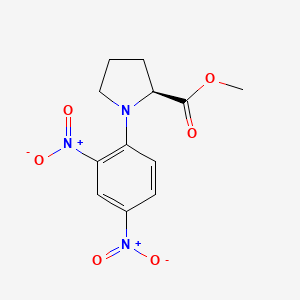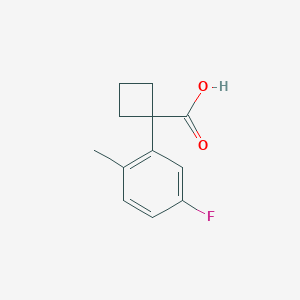
2-Hydroxy-6-(3-trifluoromethylphenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-6-(3-trifluoromethylphenyl)pyridine: is an organic compound with the molecular formula C12H8F3NO. It is characterized by the presence of a hydroxyl group at the second position and a trifluoromethylphenyl group at the sixth position of the pyridine ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
From 2-Chloro-6-(3-trifluoromethylphenyl)pyridine: The most common synthetic route involves the substitution of the chlorine atom with a hydroxyl group.
Fluorination of Carboxyl Groups: Another method involves the fluorination of carboxyl groups to introduce the trifluoromethyl group into the pyridine ring.
Industrial Production Methods: Industrial production of 2-Hydroxy-6-(3-trifluoromethylphenyl)pyridine often involves large-scale reactions using the above-mentioned synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, including amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products:
Oxidation: Ketones and aldehydes.
Reduction: Amines and alcohols.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: 2-Hydroxy-6-(3-trifluoromethylphenyl)pyridine is used as an intermediate in the synthesis of complex organic molecules. It is also employed in the development of new synthetic methodologies .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a potential lead compound in drug discovery. Its unique structure allows it to interact with various biological targets .
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it a valuable component in industrial applications .
Mécanisme D'action
The mechanism of action of 2-Hydroxy-6-(3-trifluoromethylphenyl)pyridine involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group enhances its lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 2-Hydroxy-6-(trifluoromethyl)pyridine
- 2-Hydroxy-3-(trifluoromethyl)pyridine
- 2-Hydroxy-4-(trifluoromethyl)pyridine
Uniqueness: 2-Hydroxy-6-(3-trifluoromethylphenyl)pyridine is unique due to the presence of the trifluoromethylphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and enhances its utility in various applications .
Propriétés
Numéro CAS |
180606-04-6 |
|---|---|
Formule moléculaire |
C12H8F3NO |
Poids moléculaire |
239.19 g/mol |
Nom IUPAC |
6-[3-(trifluoromethyl)phenyl]-1H-pyridin-2-one |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)9-4-1-3-8(7-9)10-5-2-6-11(17)16-10/h1-7H,(H,16,17) |
Clé InChI |
JAOZXPNLQTVXAQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=CC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(hydroxymethyl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B11723100.png)


![3-{5-Methoxy-2-[(pyridin-2-yl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B11723114.png)
![(1S,4S)-2-(2-methylphenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B11723116.png)


![4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B11723129.png)
![4-[4-(2-Chloroacetyl)-1-piperazinyl]benzoic Acid](/img/structure/B11723151.png)


![(2S)-1-[3-(propan-2-yloxy)phenyl]propan-2-ol](/img/structure/B11723164.png)


